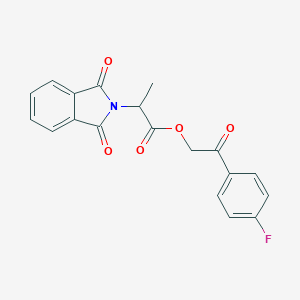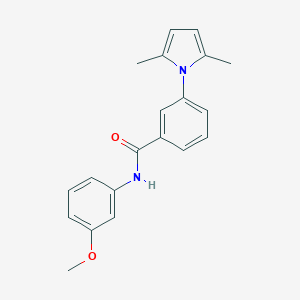![molecular formula C20H18N2O5 B436287 N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide CAS No. 667409-04-3](/img/structure/B436287.png)
N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a furan ring, a phenyl group, and a carbamoyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxyaniline with 4-isocyanatobenzoyl chloride to form an intermediate, which is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide
- 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Uniqueness
N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring and a carbamoyl group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
667409-04-3 |
|---|---|
Molecular Formula |
C20H18N2O5 |
Molecular Weight |
366.4g/mol |
IUPAC Name |
N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O5/c1-25-15-9-10-16(18(12-15)26-2)22-19(23)13-5-7-14(8-6-13)21-20(24)17-4-3-11-27-17/h3-12H,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
DWTGIDFZJABUFX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B436226.png)
![2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B436254.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 3-methoxybenzoate](/img/structure/B436257.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methoxyphenyl)benzamide](/img/structure/B436259.png)
![N-(2,5-dimethoxyphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B436262.png)
![N-{3-[(3-methoxyanilino)carbonyl]phenyl}-2-furamide](/img/structure/B436274.png)
![N-(4-{[2-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B436281.png)

![N-{3-[(2,4-dimethoxyanilino)carbonyl]phenyl}-2-furamide](/img/structure/B436290.png)
![N-{3-[(2,5-dimethoxyanilino)carbonyl]phenyl}-2-furamide](/img/structure/B436294.png)
![N-{2-[(2,4-dimethoxyanilino)carbonyl]phenyl}-2-furamide](/img/structure/B436296.png)
![4-Oxo-4-(2-{[2-(trifluoromethyl)anilino]carbonyl}anilino)butanoic acid](/img/structure/B436305.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate](/img/structure/B436361.png)
